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Compound of Interest

Compound Name: Ceftibuten hydrate

Cat. No.: B193917

An In-depth Technical Guide on the Crystal Structure of Anhydrous and Hydrated Ceftibuten

This technical guide provides a comprehensive analysis of the crystal structures of anhydrous
and hydrated ceftibuten, tailored for researchers, scientists, and drug development
professionals. The information is compiled from peer-reviewed crystallographic studies.

Introduction

Ceftibuten is a third-generation, orally administered cephalosporin antibiotic known for its broad
antimicrobial activity and stability against extended-spectrum B-lactamases.[1][2][3][4] Its
systematic name is (6R,7R)-7-{[(Z2)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoylJamino}-8-
0xo0-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid.[1][2][3][4] Ceftibuten can exist in
various hydration states, which can significantly impact its physicochemical properties, such as
stability and dissolution rate.[1][2][3][4][5] Understanding the three-dimensional structures of its
anhydrous and hydrated forms is crucial for drug formulation and development.

Both the anhydrous and hydrated forms of ceftibuten crystallize as zwitterions, where a proton
is transferred from the carboxylate group adjacent to the [3-lactam ring to the nitrogen atom of
the thiazole ring.[1][2][3][4]

Crystal Structure Data

The crystal structures of anhydrous ceftibuten (Form I) and hydrated ceftibuten (Form II) have
been determined by single-crystal X-ray diffraction. A summary of the key crystallographic data
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is presented in the tables below for direct comparison.

Crystallographic Data and Structure Refinement
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Parameter Anhydrous Ceftibuten (I) Hydrated Ceftibuten (ll)
Chemical Formula C15H14N406S2 C15H14N406S2:2.652H20
Formula Weight (Mr) 410.42 458.21

Crystal System Orthorhombic Orthorhombic

Space Group P212121 P212121

Data not available in search

Data not available in search

a (A) results, but noted as similar to
results
0
) ) Data not available in search
Data not available in search o
b (A) results, but noted as similar to
results
()
) ) Data not available in search
Data not available in search o
c (A results, but noted as similar to
results
0
a(®) 90 90
B () 90 90
vy (©) 90 90
Data not available in search Data not available in search
Volume (A3)
results results
. Data not available in search Data not available in search

results

results

Temperature (K)

Data not available in search
results

Data not available in search

results

Radiation Type

Data not available in search

results

Data not available in search

results

R-factor (%)

Data not available in search
results

Data not available in search

results
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Note: Specific unit cell dimensions and refinement statistics were not available in the provided

search snippets, but both structures were confirmed to crystallize in the orthorhombic space

group P212121 with similar unit-cell parameters.[1][2]

Molecular Geometry and Conformation

Feature

Anhydrous Ceftibuten ()

Hydrated Ceftibuten (I1)

Asymmetric Unit

One molecule of ceftibuten.

One ceftibuten molecule, one
fully occupied water molecule,
and two partially occupied

water molecules.

B-Lactam Ring

Almost planar (r.m.s. deviation
of 0.032 A for C8/C12/C10/N9

atoms).

Slightly buckled (r.m.s.
deviation of 0.078 A for the

same atoms).

Chiral Centers (C8, C12)

Both have an absolute

configuration of R.

Both have an absolute

configuration of R.

N13—C12—C8—S7 Torsion
Angle

5.0 (10)°

17.2 (4)°

Disorder

The C24—C25—026—027
atoms were disordered over
two sites (ratio 0.841:0.159).

No disorder mentioned for the
ceftibuten molecule. Water
molecules 032 and O33 are

partially occupied.

Supramolecular Features and Crystal Packing
Anhydrous Ceftibuten (I)

The crystal structure of anhydrous ceftibuten features a three-dimensional network stabilized
by O—H:---O and N—H---O hydrogen bonds that link adjacent molecules.[1][2][3][4] A notable
characteristic of this form is the presence of void spaces. These voids form channels that

propagate along the[6] direction.[1] The total void volume is approximately 167.3 A3, accounting

for 9.2% of the unit-cell volume.[1][2] This space is large enough to accommodate between two

and three water molecules, which is a critical factor in the transition to the hydrated form.[1][2]

[3]14]
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Hydrated Ceftibuten (ll)

In the hydrated structure, the fundamental packing is similar, but with the inclusion of water
molecules that significantly alter the hydrogen-bonding network.[1] The network is more
complex, consisting of:

e O—H---O and N—H---O bonds between ceftibuten molecules.
e O—H---O and N—H---O bonds between ceftibuten and water molecules.
e O—H---O bonds between the water molecules themselves.[1][2][3]

The partially occupied water molecules (032 and O33) reside within the channel-like void
space that is present in the anhydrous structure.[1]

Experimental Protocols
Preparation of Crystalline Forms

e Anhydrous Ceftibuten (I): The anhydrous material was obtained by exposing the hydrated
form to an atmosphere with a relative humidity below 30% at 298 K.[1] A colorless needle-
shaped crystal was selected directly from the bulk sample for analysis.[1]

o Hydrated Ceftibuten (I1): The hydrated form was prepared by placing the anhydrous
ceftibuten powder in an uncapped vial within a sealed container of pure water.[1] The
container was stored at room temperature for four weeks to allow for rehydration and crystal
growth.[1]

X-ray Diffraction Data Collection and Structure Solution

Single-crystal X-ray diffraction is the definitive method for determining the atomic and molecular
structure of a crystal.[7] In a typical experiment, a crystal is mounted and placed in an intense
beam of X-rays.[8] The crystal diffracts the X-rays onto a detector, creating a pattern of
reflections.[7][8] By measuring the intensity and angles of these reflections, a three-
dimensional electron density map of the molecule can be generated and a structural model can
be built and refined.[7][8]
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While specific instrumental parameters for the ceftibuten analysis were not detailed in the
provided search results, a general workflow for structure determination from powder diffraction
data (often used for pharmaceutical solids) is outlined below.

Visualizations

The following diagrams illustrate the relationship between the two forms and the experimental
workflow.

Relationship between Anhydrous and Hydrated Ceftibuten

Anhydrous Ceftibuten (Form I)
- Space Group: P212121
- Contains void channels

Rehydration Dehydration
(High| Humidity) (<30% RH)

Hydrated Ceftibuten (Form II)
- Space Group: P212121
- Water molecules in channels

Click to download full resolution via product page

Caption: Phase transition between anhydrous and hydrated ceftibuten.
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General Experimental Workflow for Crystal Structure Determination

Sample Preparation

Dehydration (<30% RH) Rehydration (4 weeks)
to obtain Anhydrous Form to obtain Hydrated Form

X-ray Crystallography

Select Suitable Single Crystal

i

X-ray Diffraction Data Collection

i

Structure Solution & Refinement

For Anhydrous \For Hydrated
Results

Anhydrous Structure Data Hydrated Structure Data
(Unit Cell, H-Bonds) (Unit Cell, H-Bonds)

Click to download full resolution via product page

Caption: Workflow for ceftibuten crystal preparation and analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
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